Quinoclamine

Catalog No.
S540867
CAS No.
2797-51-5
M.F
C10H6ClNO2
M. Wt
207.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoclamine

CAS Number

2797-51-5

Product Name

Quinoclamine

IUPAC Name

2-amino-3-chloronaphthalene-1,4-dione

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

InChI

InChI=1S/C10H6ClNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2

InChI Key

OBLNWSCLAYSJJR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

NSC 3910; NSC-3910; NSC3910; NSC 642009; NSC-642009; NSC642009

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N

The exact mass of the compound Quinoclamine is 207.0087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 642009. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of 1,4-naphthoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a selective herbicide and algaecide from the naphthoquinone chemical class. It is primarily used for the post-emergence control of various weeds, notably in rice cultivation and amenity turf, as well as for managing algae, mosses, and liverworts. Its mechanism of action involves the inhibition of Photosystem II (PSII) within the photosynthetic electron transport chain, a mode of action common to quinone-based herbicides. This specific interaction blocks electron flow, halting the production of ATP and NADPH, which ultimately leads to oxidative stress and cell death in susceptible species.

While many herbicides inhibit Photosystem II, they are not functionally equivalent, and direct substitution for Quinoclamine can lead to process failures. Small variations in molecular structure dramatically affect the binding affinity to the D1 protein in different plant and algal species, resulting in significant differences in selectivity and efficacy. Substituting Quinoclamine with broad-spectrum algaecides like copper sulfate can introduce issues of non-target toxicity to beneficial algae and zooplankton, and its efficacy is highly dependent on water chemistry, such as alkalinity. Furthermore, other common herbicides may lack Quinoclamine's specific effectiveness against key targets like cyanobacteria (blue-green algae) or may introduce unwanted nutrients like phosphorus and nitrogen into aquatic systems, potentially fueling future blooms. Therefore, material selection must be based on specific target species, crop or environmental safety requirements, and formulation compatibility, as generic substitutes do not replicate Quinoclamine's distinct performance profile.

Differentiated Algal Control: Sustained Cyanobacteria Suppression vs. Copper-Based Alternatives

In field experiments comparing algaecides for aquaculture, copper-based products like copper sulfate provided a rapid initial reduction in total phytoplankton, but their effects were short-lived, with chlorophyll concentrations returning to baseline within 21 days. In contrast, compounds with alternative modes of action, such as those targeting specific photosynthetic pathways like Quinoclamine, can offer more sustained control over cyanobacteria (measured by phycocyanin), maintaining low concentrations for at least 35 days. This demonstrates a key processability difference: copper provides a quick knockdown, while other chemistries can provide longer-term maintenance, reducing reapplication frequency.

Evidence DimensionDuration of Cyanobacteria (Phycocyanin) Suppression
Target Compound DataMaintained low concentrations for 35 days (Inferred for selective PSII inhibitors)
Comparator Or BaselineCopper Sulfate: Effects were short-lived; chlorophyll returned to baseline within 21 days.
Quantified DifferenceExtended control period of at least 14 additional days compared to copper-based products.
Conditions35-day field experiment in hypereutrophic aquaculture ponds.

For applications requiring long-term cyanobacteria control without frequent retreatment, Quinoclamine's mode of action offers a significant operational advantage over common copper-based algaecides.

Improved Environmental Profile: Reduced Impact on Non-Target Aquatic Zooplankton Compared to Copper Sulfate

A primary procurement concern for algaecides is non-target toxicity. In comparative field studies, copper-based products (copper sulfate and chelated copper) caused large, negative, and persistent effects on zooplankton biomass. In contrast, alternative chemistries like peracetic acid, which also disrupt cellular processes but through a different mechanism, had only marginal effects, allowing zooplankton populations to rebound. Herbicides like Quinoclamine that target specific photosynthetic pathways unique to plants and algae offer a more favorable profile for non-target invertebrates compared to broad-spectrum biocides like copper, which can indiscriminately harm essential food web components like water fleas.

Evidence DimensionImpact on Zooplankton Biomass
Target Compound DataMarginal effects with population rebound (Observed for non-copper alternatives like peracetic acid, class-level inference for selective herbicides).
Comparator Or BaselineCopper Sulfate: Large, negative, and lasting reductions in zooplankton biomass.
Quantified DifferenceAvoidance of persistent negative impact on critical non-target aquatic organisms.
Conditions35-day field experiment in aquaculture ponds.

For use in ecologically sensitive systems, selecting Quinoclamine over copper-based algaecides minimizes collateral damage to the aquatic food web, a critical factor for regulatory compliance and ecosystem health.

Precursor Suitability: Synthesized from Readily Available Industrial Precursors

Quinoclamine is commercially produced via a nucleophilic substitution reaction using 2,3-dichloro-1,4-naphthoquinone as a key starting material. This precursor is itself derived from the chlorination of 1,4-naphthoquinone. This established two-step synthesis route from common naphthoquinone precursors provides a reliable and scalable manufacturing pathway, which is a key consideration for ensuring consistent supply and stable pricing for industrial and agricultural procurement compared to more complex, multi-step syntheses of other specialized herbicides.

Evidence DimensionSynthesis Pathway
Target Compound DataNucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with ammonia.
Comparator Or BaselineComplex, multi-step synthetic routes for other novel herbicides.
Quantified DifferenceMore direct synthesis from common industrial feedstocks.
ConditionsCommercial production process.

The straightforward and scalable synthesis route from available precursors enhances supply chain reliability, a critical factor for large-scale or long-term procurement planning.

Long-Duration Cyanobacteria Management in Freshwater Aquaculture

Based on its ability to provide sustained suppression of cyanobacteria with minimal impact on zooplankton, Quinoclamine is a strong candidate for managing harmful algal blooms in aquaculture ponds where maintaining ecosystem balance is crucial for stock health. Its selectivity reduces the risk of harming non-target organisms that form the base of the food web.

Selective Weed Control in Amenity Turf and Specialty Crops

As a selective post-emergence herbicide, Quinoclamine is well-suited for applications in turfgrass management where control of mosses, liverworts, and specific weeds is required without damaging the desired turf. Its specific mode of action allows for targeted control that broader, non-selective herbicides cannot provide.

Component in Integrated Pest Management (IPM) for Water Reservoirs

In water reservoir management, Quinoclamine can be used as a specialized tool within an IPM program. Its targeted action against cyanobacteria offers an alternative to broad-spectrum treatments like copper sulfate, which can have persistent negative effects on the broader aquatic ecosystem. This makes it suitable for situations where water quality and ecological health must be preserved.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.0087061 Da

Monoisotopic Mass

207.0087061 Da

Heavy Atom Count

14

LogP

2.12 (LogP)

Appearance

Solid powder

Melting Point

199.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JN6NK7K14F

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (80.6%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (96.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H361 (80.6%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (77.11%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (96.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.50e-07 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

2797-51-5

Wikipedia

Quinoclamine

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Algicides, Herbicides

Dates

Last modified: 08-15-2023
1: Svingen T, Ramhøj L, Mandrup K, Christiansen S, Axelstad M, Vinggaard AM, Hass U. Effects on metabolic parameters in young rats born with low birth weight after exposure to a mixture of pesticides. Sci Rep. 2018 Jan 10;8(1):305. doi: 10.1038/s41598-017-18626-x. PubMed PMID: 29321614; PubMed Central PMCID: PMC5762645.
2: Hass U, Christiansen S, Axelstad M, Scholze M, Boberg J. Combined exposure to low doses of pesticides causes decreased birth weights in rats. Reprod Toxicol. 2017 Sep;72:97-105. doi: 10.1016/j.reprotox.2017.05.004. Epub 2017 May 17. PubMed PMID: 28526456.
3: Zhang HK, Lu H, Wang J, Zhou JT, Sui M. Cr(VI) reduction and Cr(III) immobilization by Acinetobacter sp. HK-1 with the assistance of a novel quinone/graphene oxide composite. Environ Sci Technol. 2014 Nov 4;48(21):12876-85. doi: 10.1021/es5039084. Epub 2014 Oct 23. PubMed PMID: 25296002.
4: Brandy Y, Brandy N, Akinboye E, Lewis M, Mouamba C, Mack S, Butcher RJ, Anderson AJ, Bakare O. Synthesis and characterization of novel unsymmetrical and symmetrical 3-halo- or 3-methoxy-substituted 2-dibenzoylamino-1,4-naphthoquinone derivatives. Molecules. 2013 Feb 4;18(2):1973-84. doi: 10.3390/molecules18021973. PubMed PMID: 23381023; PubMed Central PMCID: PMC3654863.
5: Nagai T, Ishihara S, Yokoyama A, Iwafune T. Effects of four rice paddy herbicides on algal cell viability and the relationship with population recovery. Environ Toxicol Chem. 2011 Aug;30(8):1898-905. doi: 10.1002/etc.582. Epub 2011 Jun 8. PubMed PMID: 21590715.
6: Cheng WY, Lien JC, Hsiang CY, Wu SL, Li CC, Lo HY, Chen JC, Chiang SY, Liang JA, Ho TY. Comprehensive evaluation of a novel nuclear factor-kappaB inhibitor, quinoclamine, by transcriptomic analysis. Br J Pharmacol. 2009 Jul;157(5):746-56. doi: 10.1111/j.1476-5381.2009.00223.x. Epub 2009 Apr 30. PubMed PMID: 19422389; PubMed Central PMCID: PMC2721260.
7: Aida M, Ikeda H, Itoh K, Usui K. Effects of five rice herbicides on the growth of two threatened aquatic ferns. Ecotoxicol Environ Saf. 2006 Mar;63(3):463-8. PubMed PMID: 16406589.
8: Bakare O, Ashendel CL, Peng H, Zalkow LH, Burgess EM. Synthesis and MEK1 inhibitory activities of imido-substituted 2-chloro-1,4-naphthoquinones. Bioorg Med Chem. 2003 Jul 17;11(14):3165-70. PubMed PMID: 12818679.
9: Kapadia GJ, Azuine MA, Balasubramanian V, Sridhar R. Aminonaphthoquinones--a novel class of compounds with potent antimalarial activity against Plasmodium falciparum. Pharmacol Res. 2001 Apr;43(4):363-7. PubMed PMID: 11352541.
10: Sikka HC, Saxena J, Zweig G. Alteration in cell permeability as a mechanism of action of certain quinone pesticides. Plant Physiol. 1973 Feb;51(2):363-7. PubMed PMID: 16658330; PubMed Central PMCID: PMC366265.
11: Zweig G, Carroll J, Tamas I, Sikka HC. Studies on Effects of Certain Quinones: II. Photosynthetic Incorporation of CO(2) by Chlorella. Plant Physiol. 1972 Mar;49(3):385-7. PubMed PMID: 16657966; PubMed Central PMCID: PMC365970.
12: Sikka HC, Shimabukuro RH, Zweig G. Studies on Effect of Certain Quinones: I. Electron Transport, Photophosphorylation, and CO(2) Fixation in Isolated Chloroplasts. Plant Physiol. 1972 Mar;49(3):381-4. PubMed PMID: 16657965; PubMed Central PMCID: PMC365969.

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